Home > Products > Screening Compounds P6522 > 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one
3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one -

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one

Catalog Number: EVT-13238528
CAS Number:
Molecular Formula: C17H14BrN3O
Molecular Weight: 356.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities. Quinazolinones are known for their diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This compound features a bromo substituent and an allyl group, which may enhance its reactivity and biological efficacy.

Source

The compound is synthesized through various methods involving the reaction of substituted anilines with bromoquinazolinones. Literature indicates that similar compounds have been evaluated for their pharmacological activities, including analgesic properties .

Classification

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one belongs to the class of heterocyclic compounds, specifically the quinazolinone family. These compounds are characterized by a fused benzene and pyrimidine ring structure, which contributes to their chemical stability and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one typically involves several steps:

  1. Formation of 6-bromo-2-(phenylamino)quinazolin-4(3H)-one: This can be achieved by reacting 6-bromoanthranilic acid with an appropriate phenylamine under acidic conditions.
  2. Allylation: The introduction of the allyl group can be accomplished through nucleophilic substitution or by using allylic halides in the presence of a base.

Technical Details

The reaction conditions often include refluxing in solvents such as dimethyl sulfoxide or acetic acid, with monitoring via thin-layer chromatography to ensure completion. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one consists of:

  • A quinazolinone core.
  • A bromine atom at the 6-position.
  • An allyl group at the 3-position.
  • A phenylamino substituent at the 2-position.

Data

The molecular formula is C13H12BrN3OC_{13}H_{12}BrN_3O, with a molecular weight of approximately 304.16 g/mol. The compound's melting point and solubility characteristics can vary based on purity and specific synthesis conditions.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical of quinazolinones:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Allylic Rearrangement: The allyl group may participate in further reactions like cross-coupling or polymerization under specific conditions.

Technical Details

Reactions are often conducted under controlled temperatures and in inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques like high-performance liquid chromatography are used to monitor reaction progress and product formation .

Mechanism of Action

Process

The mechanism by which 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one exerts its biological effects typically involves:

  1. Interaction with Biological Targets: The compound may bind to specific enzymes or receptors, inhibiting or activating their functions.
  2. Cellular Uptake: Its lipophilicity due to the phenyl and allyl groups can facilitate cellular penetration, enhancing its bioavailability.

Data

Studies have shown that quinazolinone derivatives can modulate signaling pathways involved in inflammation and cell proliferation, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported ranges vary but are generally around 178–180 °C for related compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from spectral analyses (e.g., infrared spectroscopy) indicate characteristic functional groups present in the compound, confirming its structure .

Applications

Scientific Uses

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory drugs.
  2. Biological Research: Investigating its effects on cellular pathways related to cancer or inflammation.
  3. Synthetic Chemistry: Serving as an intermediate in synthesizing more complex heterocyclic compounds.

Research continues into optimizing its synthesis and evaluating its pharmacological profile to expand its applications in medicinal chemistry .

Introduction to Quinazolin-4(3H)-one Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

Quinazolinone scaffolds have evolved from early synthetic curiosities to privileged structures in modern medicinal chemistry. The first quinazoline derivative was synthesized by Griess in 1869 through decarboxylation of quinazoline-2-carboxylic acid [6] [9]. By the mid-20th century, the natural alkaloids febrifugine (isolated from Dichroa febrifuga) and tryptanthrin (from Isatis indigotica) demonstrated the scaffold’s bioactivity potential, particularly as antimalarial and antiviral agents [8]. The 1980s marked a turning point with the development of angiotensin-converting enzyme (ACE) inhibitors like prazosin and doxazosin, which featured 4-aminoquinazoline cores for hypertension treatment [6] [9]. The 2000s witnessed tyrosine kinase inhibitors revolution: gefitinib (2003) and erlotinib (2004) incorporated 4-anilinoquinazoline pharmacophores to target EGFR mutations in non-small cell lung cancer, establishing quinazolines as anticancer templates [6]. Recent advances include PARP inhibitors (e.g., olaparib analogs) and dual kinase inhibitors like lapatinib (2007), which combines quinazoline with thiazole for HER2/EGFR inhibition in breast cancer [6] [9].

Table 1: Key Milestones in Quinazolinone Drug Development

YearCompoundTherapeutic AreaSignificance
1869First quinazolineN/AInitial synthetic report [9]
1940sFebrifugineAntimalarialNatural product isolation [8]
1980PrazosinAntihypertensiveFirst FDA-approved quinazoline drug [9]
2003GefitinibOncology (NSCLC)EGFR tyrosine kinase inhibitor [6]
2007LapatinibOncology (Breast cancer)Dual HER2/EGFR inhibitor [6]

Structural Significance of 6-Bromo and 3-Allyl Substitutions in Bioactive Quinazolinones

The 3-allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one exemplifies strategic functionalization for enhanced bioactivity. The 6-bromo substituent serves dual roles:

  • Steric and Electronic Modulation: Bromine’s large atomic radius (185 pm) creates steric hindrance at C6, blocking metabolic oxidation while its electron-withdrawing nature (+σₚ = 0.23) polarizes the quinazolinone ring, enhancing hydrogen bonding with biological targets [5]. In antimicrobial studies, 6-bromo analogs show 4–8-fold lower MICs against S. aureus than unsubstituted derivatives due to improved membrane penetration [5] [7].
  • Synthetic Handle: The C–Br bond facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification. Shi et al. demonstrated that 6-bromo groups in quinazolines undergo nucleophilic substitution with amines to yield 6-amino derivatives with enhanced antifungal activity (IC₅₀ = 1.26 μg/mL vs. C. albicans) [3].

The 3-allyl group contributes:

  • Conformational Flexibility: The allyl’s rotatable bonds enable adaptive binding in enzyme pockets. Molecular dynamics simulations show allyl derivatives form 2.8 kcal/mol stronger van der Waals contacts with EGFR than methyl analogs .
  • Metabolic Stability: Allyl’s π-electrons resist cytochrome P450 oxidation better than propyl or butyl chains, improving pharmacokinetic profiles .
  • Radical Scavenging: The allylic C–H bond (BDE ≈ 87 kcal/mol) participates in antioxidant mechanisms, as confirmed in DPPH assays where 3-allylquinazolinones show 70–80% radical quenching at 100 μM [9].

Table 2: Impact of 6-Bromo and 3-Allyl Substitutions on Bioactivity

SubstitutionElectronic EffectKey Biological RolesExperimental Evidence
6-Bromoσₚ = +0.23- Enhances membrane penetration - Serves as synthetic handle for diversification4–8× lower MIC vs. Gram-positive bacteria [5] [7]
3-Allyl+I effect- Improves metabolic stability - Enables radical scavenging70–80% DPPH radical quenching at 100 μM [9]

Role of Phenylamino Groups in Modulating Target Selectivity

The 2-phenylamino moiety in 3-allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one is critical for molecular recognition. SAR studies reveal:

  • Hydrogen Bond Networks: The aniline N–H acts as a hydrogen bond donor (HBD) to backbone carbonyls of kinases (e.g., EGFR’s Met793), while the phenyl ring engages in π-stacking with gatekeeper residues (e.g., Phe856) [6]. Replacement with alkylamino groups abolishes kinase inhibition due to lost π-interactions.
  • Substituent Effects: Para-electron-donating groups (e.g., -OCH₃) enhance antibacterial activity (MIC = 3.12 μg/mL vs. B. subtilis) by increasing electron density on the aniline nitrogen, strengthening HBD capacity. Conversely, meta-chloro derivatives show superior anticancer activity (IC₅₀ = 8.2 μM vs. MCF-7) by inducing hydrophobic contacts [5] [7].
  • Selectivity Modulation: 2-(4-Hydroxyphenylamino) analogs achieve 100-fold selectivity for EGFR over HER2 by forming a water-mediated hydrogen bond with Thr854, a residue absent in HER2’s ATP pocket [6]. Gatadi et al. demonstrated that ortho-hydroxy phenylamino derivatives inhibit RAD51 (IC₅₀ = 2.3 μM) via chelation to Mg²⁺ in DNA-binding domains, highlighting target diversification [8].

Table 3: SAR of Phenylamino Substituents in Quinazolinones

Substituent (Position)Antibacterial Activity (MIC μg/mL)Anticancer Activity (IC₅₀ μM)Target Selectivity Insights
None (H)25.0 (S. aureus)>50Weak H-bonding; poor kinase binding
4-OCH₃3.12 (B. subtilis)28.4Enhanced HBD capacity; Gram-positive selectivity [5]
3-Cl12.5 (P. aeruginosa)8.2 (MCF-7)Hydrophobic contacts; broad-spectrum cytotoxicity [7]
2-OH6.25 (E. coli)2.3 (RAD51)Metal chelation; DNA repair inhibition [8]

The structural insights from these substitutions guide rational design of next-generation quinazolinones with tailored target profiles.

Properties

Product Name

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one

IUPAC Name

2-anilino-6-bromo-3-prop-2-enylquinazolin-4-one

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C17H14BrN3O/c1-2-10-21-16(22)14-11-12(18)8-9-15(14)20-17(21)19-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,20)

InChI Key

FURDNWMHZBETDH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.